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2-Cyclopentylthiolane-2-carbaldehyde

Cat. No.: B13301261
M. Wt: 184.30 g/mol
InChI Key: HTFRLUQNHRPOFA-UHFFFAOYSA-N
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Description

Significance of Thiolane-Carbaldehyde Compounds in Contemporary Organic Chemistry

Thiolane-carbaldehyde compounds, a subset of sulfur-containing heterocycles, represent a significant area of interest in modern organic chemistry. Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the study of organic chemistry and are pervasive in nature and industry. troindia.in More than half of all known organic compounds are heterocyclic, and they are integral to a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgresearchgate.net

Sulfur-containing heterocycles, in particular, have garnered considerable attention due to their diverse biological activities and unique chemical properties. bookpi.orgnih.gov The incorporation of a sulfur atom into a cyclic framework can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.gov Thiolane, a saturated five-membered ring containing a sulfur atom, is a key structural motif in various natural products, including the essential vitamin biotin. The aldehyde group, being a versatile functional group, allows for a wide range of chemical transformations, making thiolane-carbaldehyde derivatives valuable synthetic intermediates.

The combination of the thiolane ring and a carbaldehyde group in compounds like 2-Cyclopentylthiolane-2-carbaldehyde offers a unique scaffold for the development of novel molecules with potential applications in medicinal chemistry. Sulfur heterocycles are known to exhibit a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. bookpi.orgnih.govnih.gov Consequently, the synthesis and study of new thiolane-carbaldehyde derivatives are driven by the prospect of discovering new therapeutic agents.

Historical Development and Evolution of Heterocyclic Ring System Research

The field of heterocyclic chemistry has a rich history that is intrinsically linked to the development of organic chemistry in the 19th century. wikipedia.orgresearchgate.net Early milestones include the isolation and characterization of some of the first known heterocyclic compounds. In 1818, Brugnatelli synthesized alloxan from uric acid. wikipedia.orgresearchgate.net This was followed by Döbereiner's production of furfural, a furan derivative, from starch in 1832, and Runge's isolation of pyrrole from the dry distillation of bones in 1834. wikipedia.orgresearchgate.net

The discovery of thiophene, the aromatic analogue of thiolane, by Viktor Meyer in 1882 was a pivotal moment in the history of sulfur-containing heterocycles. wikipedia.org Meyer identified thiophene as an impurity in benzene derived from coal tar when he observed that the formation of a blue dye (indophenin) with isatin and sulfuric acid was due to this sulfur-containing compound, not benzene itself. wikipedia.org This discovery opened up a new chapter in heterocyclic chemistry, leading to extensive research into the synthesis, properties, and applications of thiophene and its derivatives. nih.gov

Over the 20th century and into the 21st, the field has seen tremendous growth, fueled by the development of new synthetic methodologies and a deeper understanding of reaction mechanisms. The advent of modern analytical techniques has further accelerated progress, allowing for the precise characterization of complex heterocyclic structures. Today, research in heterocyclic chemistry is a vibrant and rapidly expanding area, with a continuous focus on the development of novel compounds with tailored properties for a wide range of applications. mdpi.com

Current Academic Research Trajectories and Gaps Pertaining to this compound and Related Structural Motifs

Current research in the field of sulfur-containing heterocycles is highly interdisciplinary, spanning from fundamental synthetic chemistry to applied materials science and drug discovery. A significant focus of contemporary research is the development of efficient and sustainable synthetic methods for the construction of these ring systems. This includes the use of catalysis and the development of multicomponent reactions to improve efficiency and reduce waste. nih.gov

There is also a strong emphasis on the biological evaluation of novel sulfur-containing heterocycles. bookpi.orgnih.gov Researchers are actively exploring the potential of these compounds as anticancer, antibacterial, antifungal, and antiviral agents. bookpi.orgnih.govresearchgate.net The unique structural features of these molecules make them attractive candidates for the development of new drugs with novel mechanisms of action.

Despite the broad interest in sulfur-containing heterocycles, a significant research gap exists concerning specifically substituted thiolane derivatives such as this compound. While the chemistry of aromatic thiophenes is well-established, their saturated counterparts, thiolanes, are comparatively less explored, particularly those with complex substitution patterns at a single carbon atom. The synthesis and reactivity of such geminally disubstituted thiolanes present unique challenges and opportunities.

The specific structural motif of this compound, featuring both a cyclopentyl group and a carbaldehyde group attached to the same carbon of the thiolane ring, is not well-documented in the current scientific literature. This represents a clear gap in the current body of knowledge. The exploration of this and related structural motifs could lead to the discovery of compounds with novel physical, chemical, and biological properties.

Defined Research Objectives and Delimitation of Scholarly Inquiry for the Chemical Compound

Given the identified research gap, a scholarly inquiry into this compound would be centered around a set of well-defined research objectives. The primary objective would be the development of a reliable and efficient synthetic route to this compound. This would likely involve the exploration of various synthetic strategies, potentially including multi-step sequences and the optimization of reaction conditions.

A second key objective would be the thorough characterization of the synthesized compound. This would involve the use of a suite of modern analytical techniques, including but not limited to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: To identify the key functional groups present, particularly the aldehyde carbonyl group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

The following table outlines the expected data from these characterization methods, based on the known properties of similar compounds.

Analytical Technique Expected Data for this compound
¹H NMR Signals corresponding to the aldehyde proton, protons on the cyclopentyl ring, and protons on the thiolane ring.
¹³C NMR A signal for the carbonyl carbon of the aldehyde, as well as signals for the carbons of the cyclopentyl and thiolane rings.
IR Spectroscopy A characteristic strong absorption band for the C=O stretch of the aldehyde group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

A further research objective would be to investigate the fundamental reactivity of this compound. This could involve studying its behavior in common organic reactions such as oxidation, reduction, and nucleophilic addition to the aldehyde group.

The scope of this initial inquiry would be strictly delimited to the synthesis, characterization, and basic reactivity studies of the target compound. The investigation of its potential biological activities or applications in materials science would be considered as future research directions, contingent on the successful completion of these foundational objectives.

For comparative purposes, the table below provides some properties of the well-characterized related compound, Thiophene-2-carbaldehyde.

Property Thiophene-2-carbaldehyde
Molecular Formula C₅H₄OS
Molar Mass 112.15 g·mol⁻¹
Appearance Colorless liquid
Boiling Point 198 °C
Density 1.2 g/mL

Data for Thiophene-2-carbaldehyde compiled from publicly available chemical databases. bookpi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16OS B13301261 2-Cyclopentylthiolane-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-cyclopentylthiolane-2-carbaldehyde

InChI

InChI=1S/C10H16OS/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h8-9H,1-7H2

InChI Key

HTFRLUQNHRPOFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCS2)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Cyclopentylthiolane 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-Cyclopentylthiolane-2-carbaldehyde suggests several possible disconnections. The most logical approach involves the disconnection of the functional groups at the C2 position, leading back to simpler precursors.

A primary disconnection can be made at the C2-formyl bond, suggesting a late-stage formylation of a 2-cyclopentylthiolane precursor. This simplifies the target to a monosubstituted thiolane, which is a more accessible intermediate.

A further disconnection of the C2-cyclopentyl bond would then lead back to the parent thiolane (tetrahydrothiophene) ring. This suggests an alkylation of the thiolane at the C2 position. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Target MoleculePrecursor 1Precursor 2Starting Material
This compound2-CyclopentylthiolaneThiolane (Tetrahydrothiophene)Simpler, commercially available starting materials for thiolane synthesis (e.g., 1,4-dihalobutane and a sulfide (B99878) source)

This analysis points towards a synthetic strategy that involves the initial formation or procurement of the thiolane ring, followed by sequential C-alkylation and C-formylation at the C2 position. An alternative disconnection could involve the simultaneous formation of the two C-C bonds at the C2 position, or the formation of the thiolane ring from a precursor already containing the cyclopentyl and a masked carbaldehyde group.

Established and Emerging Synthetic Routes to the Thiolane-Carbaldehyde Core

Based on the retrosynthetic analysis, several synthetic routes can be proposed for the construction of the this compound core. These routes can be categorized into multistep sequences and potentially more efficient convergent approaches.

Multistep Synthetic Sequences and Convergent Approaches

A plausible multistep synthetic sequence would commence with the α-functionalization of thiolane. The acidity of the α-protons in cyclic sulfides is sufficient to allow for deprotonation with a strong base, such as n-butyllithium, to form an α-lithiated intermediate. This nucleophilic species can then be reacted with a suitable cyclopentyl electrophile, such as cyclopentyl bromide, to yield 2-cyclopentylthiolane.

The subsequent introduction of the carbaldehyde group at the now tertiary C2 position presents a greater challenge. A second deprotonation at the same position to form a geminal dianion is generally not feasible. A more viable approach would be the deprotonation of 2-cyclopentylthiolane at the C2 position, if a proton is still available, followed by reaction with a formylating agent. However, the initial cyclopentylation likely proceeds to completion, leaving no proton at C2.

A more practical approach would involve a precursor to the formyl group. For instance, the α-lithiated thiolane could be reacted with a cyclopentyl ketone. The resulting tertiary alcohol could then be oxidized to the corresponding ketone, followed by a one-carbon homologation to the aldehyde.

Alternatively, a convergent approach could be envisioned. This might involve the reaction of a suitable precursor that already contains the cyclopentyl group with a reagent that can form the thiolane ring. For example, a 1,4-dihalide with a geminal cyclopentyl and a masked aldehyde function could be cyclized with a sulfide source.

Proposed Multistep Synthesis:

StepReactionReagents and ConditionsProduct
1α-Lithiation of ThiolaneThiolane, n-BuLi, THF, low temperature2-Lithiothiolane
2AlkylationCyclopentyl bromide2-Cyclopentylthiolane
3FunctionalizationFurther steps to introduce the formyl group (e.g., via oxidation and homologation)This compound

Principles of Green Chemistry in Synthesis: One-Pot Reactions and Atom Economy Considerations

In designing a synthesis for this compound, the principles of green chemistry should be considered. This includes maximizing atom economy, using less hazardous reagents, and designing energy-efficient processes.

A one-pot reaction, where multiple synthetic steps are carried out in the same reaction vessel, would be a desirable green alternative to a traditional multistep synthesis. For example, if a suitable one-pot procedure for the geminal difunctionalization of thiolane could be developed, it would significantly reduce waste and improve efficiency.

The choice of reagents and solvents is also crucial. The use of stoichiometric strong bases like n-butyllithium has a low atom economy. Catalytic methods for C-H functionalization are emerging as a greener alternative, although their application to saturated heterocycles like thiolane is still an area of active research. The use of safer solvents, or even solvent-free conditions, would also contribute to a greener synthesis.

Atom Economy Considerations:

The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. In the proposed multistep synthesis, the alkylation step has a relatively good atom economy, while the subsequent steps for introducing the formyl group might have lower atom economy depending on the chosen method.

Stereoselective Synthesis and Chiral Induction Techniques

The C2 carbon of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

If a racemic synthesis is performed, chiral resolution could be employed to separate the enantiomers. This could be achieved by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

A more elegant approach would be an asymmetric synthesis. This could involve the use of a chiral base for the initial deprotonation of thiolane, leading to an enantiomerically enriched α-lithiated intermediate. Subsequent reaction with the cyclopentyl electrophile would then produce an enantiomerically enriched 2-cyclopentylthiolane.

Another strategy would be to start from a chiral precursor. For example, a chiral 1,4-diol could be converted to the corresponding dithiol and then cyclized to form a chiral thiolane derivative.

Functionalization and Derivatization Strategies for this compound

The carbaldehyde moiety in this compound is a versatile functional group that can undergo a wide range of transformations, allowing for the synthesis of a diverse array of derivatives.

Transformations of the Carbaldehyde Moiety (e.g., Aldol (B89426) Condensations, Schiff Base Formation)

Aldol Condensations: The aldehyde can act as an electrophile in aldol condensations with enolates of ketones or other aldehydes. This reaction would lead to the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to α,β-unsaturated carbonyl compounds.

Schiff Base Formation: Reaction with primary amines leads to the formation of Schiff bases (imines). This reaction is typically reversible and can be driven to completion by removal of water. The resulting imines can be further reduced to secondary amines.

Other Transformations: The carbaldehyde group can also be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to a cyanohydrin. It can also participate in Wittig reactions to form alkenes.

Examples of Potential Derivatization Reactions:

ReactionReagentsProduct Type
Aldol CondensationAcetone, baseβ-Hydroxy ketone
Schiff Base FormationAnilineImine
OxidationKMnO4 or CrO3Carboxylic acid
ReductionNaBH4 or LiAlH4Primary alcohol
Wittig ReactionPh3P=CH2Alkene

Modifications of the Thiolane Heterocycle

The thiolane ring, a saturated sulfur-containing heterocycle, offers several avenues for chemical modification, primarily centered around the reactivity of the sulfur atom.

Oxidation of the Sulfur Atom

The sulfur atom in the thiolane ring is in a low oxidation state (-2) and is susceptible to oxidation. Treatment with mild oxidizing agents would be expected to yield the corresponding sulfoxide, while stronger oxidants would lead to the sulfone. These transformations introduce polarity and potential chirality at the sulfur center.

Formation of 2-Cyclopentyl-1-oxothiolane-2-carbaldehyde (Sulfoxide): Controlled oxidation, for instance using one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), would likely convert the sulfide to a sulfoxide. The reaction conditions must be managed to prevent over-oxidation and potential side-reactions with the aldehyde group.

Formation of 2-Cyclopentyl-1,1-dioxothiolane-2-carbaldehyde (Sulfone): The use of excess hydrogen peroxide, often in the presence of an acid catalyst, or stronger reagents like meta-chloroperoxybenzoic acid (m-CPBA), would further oxidize the sulfur to the sulfone. Sulfones are generally stable and crystalline compounds.

Interactive Data Table: Plausible Oxidation Reactions

ProductReagentSolventTemperature (°C)Expected Yield
SulfoxideH₂O₂ (1 equiv.)Acetic Acid25-50Moderate
SulfoxideNaIO₄Methanol/Water0-25Good
Sulfonem-CPBA (2.2 equiv.)Dichloromethane25High
SulfoneH₂O₂ (excess) / Acetic AcidAcetic Acid80-100Moderate to Good

Desulfurization

Desulfurization involves the cleavage of carbon-sulfur bonds, typically with concomitant reduction. The most common method for this transformation is the use of Raney Nickel (Raney Ni), a finely divided nickel-aluminum alloy. This reaction would fundamentally alter the molecule's core structure, removing the heterocycle.

Given the structure of this compound, reductive desulfurization would likely lead to a branched alkane, with the aldehyde group also being reduced to an alcohol under typical Raney Ni conditions. The expected product would be (1-cyclopentyl-2-methylbutyl)methanol.

Ring-Opening Reactions

While thiolanes are relatively stable rings, they can undergo ring-opening reactions under specific conditions. Nucleophilic attack on a carbon adjacent to the sulfur, potentially activated by conversion of the sulfur to a better leaving group (e.g., a sulfonium (B1226848) salt), could lead to ring cleavage. For example, reaction with strong nucleophiles in the presence of an activating agent might yield a linear thiol derivative.

Chemical Transformations of the Cyclopentyl Substituent

Modifying the cyclopentyl group without affecting the sensitive aldehyde and thiolane functionalities presents a significant synthetic challenge. Reactions must be highly selective to target the C-H bonds of the saturated carbocycle. fiveable.me

Free-Radical Halogenation

Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), is a potential method for introducing a functional group onto the cyclopentyl ring. This reaction would likely show low regioselectivity, leading to a mixture of brominated isomers at the secondary positions (C-2', C-3', C-4', C-5') of the cyclopentyl ring. The tertiary C-1' position is sterically hindered. The aldehyde group could be sensitive to these conditions, potentially requiring a protection-deprotection sequence.

Catalytic C-H Functionalization

Modern synthetic methods involving transition-metal-catalyzed C-H activation could offer a more controlled approach to functionalizing the cyclopentyl ring. These advanced methodologies employ catalysts (e.g., based on palladium, rhodium, or iridium) to selectively replace a C-H bond with a new C-C or C-heteroatom bond. However, the development of such a process for this compound would require significant empirical research to identify a catalyst system that is tolerant of the sulfur atom and the aldehyde group.

Interactive Data Table: Potential Cyclopentyl Modifications

Reaction TypeReagentConditionsPotential Product(s)Key Challenge
Radical BrominationNBS, AIBNCCl₄, refluxMixture of bromocyclopentyl isomersLow regioselectivity, aldehyde stability
C-H ArylationPd(OAc)₂, Ligand, Ar-XHigh TempAryl-substituted cyclopentyl derivativeCatalyst poisoning by sulfur, aldehyde reactivity

Reaction Mechanisms and Reactivity Studies of 2 Cyclopentylthiolane 2 Carbaldehyde

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The presence of both an electrophilic aldehyde carbon and a nucleophilic sulfur atom within the same molecule, along with a stereocenter at the C2 position, suggests a rich and complex reactivity profile for 2-Cyclopentylthiolane-2-carbaldehyde.

The most fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. fiveable.me The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by a wide range of nucleophiles. openochem.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. fiveable.me

The reaction can proceed under both basic and acidic conditions. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. openochem.org

The thiolane ring, being an electron-donating group through the sulfur atom, might slightly reduce the electrophilicity of the aldehyde carbonyl compared to an unsubstituted aldehyde. However, the inherent reactivity of the aldehyde group ensures that it remains a primary site for nucleophilic attack.

Table 1: Hypothetical Nucleophilic Addition Reactions

NucleophileProductConditions
Grignard Reagent (e.g., CH₃MgBr)Secondary AlcoholAnhydrous ether, followed by aqueous workup
Hydride (e.g., NaBH₄)Primary AlcoholMethanol or Ethanol
Cyanide (e.g., NaCN/H⁺)CyanohydrinAcidic conditions
Primary Amine (e.g., R-NH₂)ImineMild acid catalyst

The thiolane ring is a five-membered saturated heterocycle containing a sulfur atom. While generally stable, it can undergo ring-opening reactions under specific conditions. For instance, treatment with strong acids or Lewis acids could potentially lead to the cleavage of a carbon-sulfur bond. However, compared to more strained rings like thiiranes (three-membered rings), the thiolane ring is significantly less reactive towards ring-opening. nih.gov

Desulfurization of the thiolane ring can be achieved using reagents like Raney Nickel, which would result in the formation of a cyclopentyl-substituted hydrocarbon. This reaction proceeds via a complex heterogeneous mechanism involving the cleavage of carbon-sulfur bonds and their replacement with carbon-hydrogen bonds. britannica.com

Conversely, intramolecular reactions could lead to ring-closure to form bicyclic systems, although this would require the generation of a reactive intermediate, such as a carbocation on the cyclopentyl ring, which is not a straightforward transformation.

Radical reactions involving this compound could be initiated at several sites. The aldehydic hydrogen is susceptible to abstraction by radical initiators, which would form an acyl radical. This acyl radical could then participate in various radical processes, such as decarbonylation or addition to unsaturated systems.

The sulfur atom in the thiolane ring can also be a site for radical reactions. One-electron oxidation of the sulfide (B99878) can generate a radical cation. britannica.com Such species are highly reactive and can undergo a variety of subsequent reactions, including fragmentation or dimerization. britannica.com Furthermore, sulfur-centered radicals can be generated through hydrogen atom transfer from a thiol, which could be formed by a ring-opening process, or by reaction with other radical species. researchgate.net These sulfur radicals can then participate in addition reactions or other radical chain processes. researchgate.net

Stereochemical Outcomes and Diastereoselective/Enantioselective Reaction Pathways

A crucial aspect of the reactivity of this compound is the presence of a stereocenter at the C2 position (the carbon atom to which both the cyclopentyl group and the aldehyde group are attached). This inherent chirality will influence the stereochemical outcome of reactions at the adjacent carbonyl group.

Nucleophilic addition to the aldehyde will result in the formation of a new stereocenter. The two faces of the trigonal planar aldehyde are diastereotopic. Consequently, the attack of a nucleophile will preferentially occur from one face over the other, leading to a diastereomeric excess of one product. The stereochemical outcome can often be predicted by models such as the Felkin-Anh or polar Felkin-Anh models, which consider the steric and electronic effects of the substituents on the alpha-carbon. diva-portal.org In this case, the bulky cyclopentyl group and the sulfur atom of the thiolane ring would be the key determinants of the direction of nucleophilic attack.

For example, in a reaction with a Grignard reagent, the nucleophile would be expected to approach from the side opposite to the largest group (the cyclopentyl ring), leading to a predictable diastereomer as the major product.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition based on the Felkin-Anh Model

NucleophileMajor DiastereomerMinor Diastereomer
CH₃Li(1R,2S)- or (1S,2R)-product(1R,2R)- or (1S,2S)-product
PhMgBr(1R,2S)- or (1S,2R)-product(1R,2R)- or (1S,2S)-product
Note: The absolute stereochemistry depends on the starting configuration of the C2 stereocenter.

Catalytic Transformations Involving this compound

While there is no specific literature detailing the use of this compound as a ligand precursor, its structure offers potential for modification into ligands for organometallic catalysis. The design of ancillary ligands is crucial for modifying the properties and reactivity of metal complexes in catalysis.

The aldehyde group can be chemically transformed into various coordinating moieties. For instance:

Reduction to an alcohol: The resulting primary alcohol can act as a hemilabile O-donor ligand.

Reductive amination: This would introduce a nitrogen-containing group, which can be a strong donor in ligands. For example, reaction with a chiral amine could produce a chiral P,N- or S,N-type ligand if a phosphine group is also introduced.

Conversion to a phosphine: The aldehyde could be converted to a hydroxymethyl group, then to a chloromethyl group, and finally reacted with a phosphide to introduce a phosphine donor.

The sulfur atom of the thiolane ring can also act as a soft donor atom, making the resulting molecule a potential bidentate S,O- or S,N-ligand. The stereocenter at C2 would make these chiral ligands, which are highly valuable in asymmetric catalysis.

Utilization in Organic Reaction Catalysis

Extensive literature searches did not yield any specific research findings, data, or scholarly articles detailing the utilization of this compound as a catalyst in organic reactions. While the broader class of compounds containing thiolane and aldehyde functionalities are of interest in organic synthesis, the specific catalytic applications of this particular molecule have not been reported in the available scientific literature. Therefore, a detailed discussion, including research findings and data tables on its use in organic reaction catalysis, cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound such as 2-Cyclopentylthiolane-2-carbaldehyde. A combination of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and stereochemistry of the molecule.

Unidimensional NMR Techniques (e.g., ¹H, ¹³C, ²H NMR)

¹H NMR: A standard ¹H NMR spectrum would provide crucial information about the chemical environment of all hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals for the aldehydic proton, the protons on the cyclopentyl ring, and the protons on the thiolane ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique environment. Furthermore, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of neighboring protons, helping to piece together the connectivity of the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The characteristic chemical shift of the carbonyl carbon in the aldehyde group would be readily identifiable at the downfield end of the spectrum (typically 190-200 ppm). Signals for the carbons of the cyclopentyl and thiolane rings would appear in the aliphatic region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

²H NMR: Deuterium (²H) NMR is not a standard technique for routine structure elucidation but is used in specialized applications, such as isotopic labeling studies to probe reaction mechanisms or to simplify complex ¹H NMR spectra.

Multidimensional NMR Experiments for Connectivity and Spatial Relationships (e.g., COSY, HMQC, HMBC)

To definitively establish the structure, two-dimensional (2D) NMR experiments are essential as they reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org This would be instrumental in tracing the proton-proton connectivities within the cyclopentyl and thiolane rings separately, as well as confirming the attachment of the cyclopentyl group to the thiolane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). rsc.org This allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

Dynamic NMR for Conformational Exchange and Barrier Determination

The cyclopentyl and thiolane rings are not planar and can undergo conformational changes. Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures. If the rate of conformational exchange is on the same timescale as the NMR experiment, changes in the appearance of the spectra can be observed. Analysis of these changes can provide information about the energy barriers associated with processes like ring-puckering, allowing for a deeper understanding of the molecule's three-dimensional structure and flexibility.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be expected in the region of 1740-1720 cm⁻¹.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions corresponding to the C-H stretching vibrations of the cyclopentyl and thiolane rings would appear in the 3000-2850 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹.

Raman Spectroscopy and Its Complementarity to IR

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule. researchgate.net It is often complementary to FTIR because the selection rules are different. Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound:

The C=O stretch would also be observable in the Raman spectrum.

The C-S bond, being more polarizable, often gives a more intense signal in the Raman spectrum compared to the IR spectrum, which would be useful for confirming the presence of the thiolane ring.

Symmetrical vibrations of the rings might be more prominent in the Raman spectrum.

By combining both FTIR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained. nist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns. For this compound (exact mass: 170.0816 Da), various mass spectrometric techniques would provide comprehensive structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.govnih.gov For this compound, HRMS would confirm its elemental composition as C₉H₁₆OS. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other isobaric species (molecules with the same nominal mass but different elemental formulas).

Table 1: Predicted HRMS Data for [M+H]⁺ Ion of this compound

FormulaCalculated Monoisotopic Mass (Da)
C₉H₁₇OS⁺171.0895

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. acs.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural insights. acs.org

For this compound, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be selected and fragmented. The fragmentation patterns can be predicted based on the functional groups and structural motifs present. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangements. whitman.edumiamioh.edu

Predicted fragmentation pathways would likely include:

Loss of the formyl group (-CHO): A cleavage resulting in a fragment corresponding to [M-29]⁺.

Loss of the cyclopentyl group (-C₅H₉): Cleavage of the bond between the thiolane ring and the cyclopentyl group, leading to a fragment at [M-69]⁺.

Cleavage of the thiolane ring: The five-membered sulfur-containing ring can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Fragmentation of the cyclopentyl ring: The cyclopentane (B165970) ring typically fragments via the loss of an ethyl group (C₂H₅), leading to a characteristic ion. docbrown.info

Analysis of structurally similar compounds, such as cyclopentanecarboxaldehyde and tetrahydrothiophene (B86538), supports these predictions. nist.govnist.gov For instance, the mass spectrum of cyclopentanecarboxaldehyde shows significant peaks corresponding to the loss of the aldehyde functionality and fragmentation of the cyclopentyl ring. nist.gov Similarly, the fragmentation of tetrahydrothiophene involves cleavage of the heterocyclic ring. nist.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment IonProposed Structure/LossPredicted m/z
[M-H]⁺Loss of a hydrogen radical169.07
[M-CHO]⁺Loss of the formyl radical141.09
[M-C₅H₉]⁺Loss of the cyclopentyl radical101.04
[C₅H₉]⁺Cyclopentyl cation69.07

The choice of ionization technique is crucial for successful mass spectrometric analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI would be an effective method to generate intact precursor ions for subsequent MS/MS analysis. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): MALDI is another soft ionization technique, often used for larger, less volatile molecules. While less common for a molecule of this size, it could be employed, particularly if the compound is derivatized or part of a larger complex.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide definitive information on:

Molecular Conformation: The exact spatial orientation of the cyclopentyl and thiolane rings relative to each other. The five-membered thiolane ring is not planar and is expected to adopt an envelope or twisted conformation, similar to what has been observed in related cyclic sulfone structures. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-S, C=O) and angles within the molecule.

Crystal Packing: The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces.

Powder XRD could be used to analyze a polycrystalline sample, providing information about the crystal system and unit cell parameters, which is useful for material characterization and phase identification.

Table 4: Expected Structural Parameters from XRD of Thiolane-like Structures

ParameterExpected Value Range
C-S Bond Length1.80 - 1.85 Å
C-C Bond Length (Thiolane)1.52 - 1.55 Å
C=O Bond Length~1.20 Å
C-S-C Bond Angle90 - 95°
Thiolane Ring ConformationEnvelope or Twist

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals or certain metal complexes. While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state and thus EPR-inactive, this technique is invaluable for studying radical intermediates that could be formed from it.

For instance, photolysis or reaction with a radical initiator could lead to the formation of a sulfur-centered radical (a thiyl radical) through homolytic cleavage of a C-S bond or a carbon-centered radical by abstraction of a hydrogen atom. cdnsciencepub.comcdnsciencepub.comucl.ac.ukresearchgate.net Organo-sulfur radicals give characteristic EPR spectra with significant g-value anisotropy due to the large spin-orbit coupling of the sulfur atom. cdnsciencepub.com The resulting "sulfur pattern" in the EPR spectrum can be used to identify and characterize these transient species. cdnsciencepub.com This technique would be crucial for investigating the reaction mechanisms involving radical pathways of this compound.

Table 5: Representative g-values for Organo-Sulfur Radicals from EPR Studies

Radical Typeg₁g₂g₃
Thiyl Radical (RS•)~2.06~2.025~2.00

Note: g-values are dimensionless and represent the magnetic moment of the unpaired electron. The values are illustrative and can vary depending on the specific radical structure and environment.

Advanced Hyphenated Analytical Techniques for Mixture Analysis and Purity Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the detailed purity profiling of chemical compounds. For a molecule such as this compound, these techniques offer the necessary selectivity and sensitivity to identify and quantify the target analyte, as well as any impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound, GC-MS serves as a primary tool for assessing its purity, identifying related substances from a synthetic mixture, and confirming its molecular structure. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. acs.org Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. openstax.org For aldehydes, α-cleavage can be less significant, as it may lead to the formation of an unstable hydrogen radical. youtube.com However, cleavage of the bond between the carbonyl group and the thiolane ring would be a likely fragmentation pathway. libretexts.org

Given the structure of this compound, the following fragmentation patterns can be predicted:

Loss of the formyl group (-CHO): A significant peak would be expected at M-29, corresponding to the loss of the aldehyde functional group.

Cleavage of the cyclopentyl group: Fragmentation of the C-C bond between the cyclopentyl group and the thiolane ring.

Ring opening and fragmentation of the thiolane ring: The sulfur-containing ring can undergo cleavage, leading to characteristic sulfur-containing fragment ions.

McLafferty Rearrangement: If there are abstractable gamma-hydrogens on the cyclopentyl ring, a McLafferty rearrangement could occur, leading to a neutral alkene loss and a charged enol fragment. openstax.org

For a structurally similar compound, Cyclopentanecarboxaldehyde (C6H10O, MW: 98.14), the NIST Mass Spectrometry Data Center provides a reference spectrum that shows a prominent molecular ion peak and significant fragmentation. nist.gov This data can be used to infer the behavior of the thiolane analogue.

Table 1: Predicted GC-MS Fragmentation for this compound and Comparison with Cyclopentanecarboxaldehyde.
m/z ValueProposed Fragment Identity (this compound)Observed Fragment (Cyclopentanecarboxaldehyde) nist.govNotes
[M]+Molecular Ion98Expected to be present, though may be of low intensity.
M-1[M-H]+97Loss of the aldehydic hydrogen.
M-29[M-CHO]+69Loss of the formyl radical, a common fragmentation for aldehydes.
-Thiolane ring fragmentsN/ASpecific fragments containing sulfur would be indicative of the thiolane structure.
-Cyclopentyl cation69Corresponds to the [C5H9]+ fragment.

For compounds that may be thermally labile or not sufficiently volatile for GC-MS, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or its higher-resolution version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is the analytical method of choice. researchgate.net This technique separates compounds in a liquid phase, making it suitable for a wider range of molecules. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a precursor ion, fragmenting it, and then detecting specific product ions. researchgate.net

The analysis of aldehydes by LC-MS can be challenging due to their poor ionization efficiency. nih.gov To overcome this, chemical derivatization is often employed to introduce a readily ionizable group onto the aldehyde. sigmaaldrich.comacs.orgacs.org Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form hydrazones, which can be efficiently ionized by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov

In an HPLC-MS/MS analysis of a derivatized this compound, the method would be optimized for the separation of the derivative from potential impurities. In the mass spectrometer, a specific Multiple Reaction Monitoring (MRM) transition would be established. This involves selecting the protonated or deprotonated molecular ion of the derivative as the precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and then selecting a specific, stable product ion for detection in the third quadrupole. whitman.edu This highly selective process allows for accurate quantification even in complex matrices. The analysis of sulfur-containing compounds by HPLC coupled to mass spectrometry is a well-established field, and specific chromatographic conditions can be developed to achieve good peak shape and resolution for thiolane derivatives. acs.orgresearchgate.net

Table 2: Hypothetical HPLC-MS/MS Parameters for the DNPH Derivative of this compound.
ParameterDescriptionHypothetical Value/Condition
Derivatization Reagent2,4-dinitrophenylhydrazine (DNPH)Forms a stable hydrazone derivative.
Ionization ModeNegative ESI or APCIDNPH derivatives ionize well in negative mode. nih.gov
Precursor Ion (Q1)[M-H]- of the DNPH derivativeSpecific m/z value would be calculated based on the derivative's molecular weight.
Product Ion (Q3)Characteristic fragment of the derivativeA common fragment for aldehyde DNPH derivatives is observed at m/z 163. nih.gov
Chromatographic ColumnReversed-phase C18Provides good retention and separation for moderately polar derivatives.
Mobile PhaseAcetonitrile/water gradient with a bufferTypical for reversed-phase chromatography of organic molecules.

Mössbauer Spectroscopy for Iron- or Tin-Containing Derivatives in Catalysis

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local environment of specific isotopes, most commonly ⁵⁷Fe and ¹¹⁹Sn. It is an invaluable tool for characterizing the structure and electronic properties of iron- and tin-containing catalysts that could be employed in the synthesis of complex organic molecules like this compound or its derivatives. researchgate.netnih.gov This technique can provide precise information on oxidation states, coordination numbers, site symmetries, and magnetic properties of the Mössbauer-active atoms within a catalyst. qpeng.org

In the context of synthesizing or modifying this compound, iron or tin catalysts could be used in various steps, such as C-H activation, cross-coupling reactions, or ring-forming reactions. acs.orgresearchgate.net Mössbauer spectroscopy can be used to study the catalyst's resting state, active species, and deactivation products.

For iron-containing catalysts, ⁵⁷Fe Mössbauer spectroscopy can distinguish between different oxidation states (e.g., Fe(0), Fe(II), Fe(III)) and spin states (high-spin vs. low-spin), which are crucial for understanding the catalytic mechanism. researchgate.netdicp.ac.cn For example, in an iron-catalyzed C-H activation process, Mössbauer spectroscopy could track the changes in the iron center's coordination environment and oxidation state throughout the catalytic cycle. researchgate.net

For tin-containing catalysts, ¹¹⁹Sn Mössbauer spectroscopy provides similar insights into the tin center. The isomer shift (IS) is sensitive to the s-electron density at the tin nucleus and can differentiate between Sn(II) and Sn(IV) oxidation states. nih.govresearchgate.net The quadrupole splitting (QS) provides information about the symmetry of the electric field around the tin nucleus, which is related to the coordination geometry. researchgate.net This would be useful, for instance, in studying a Lewis acidic tin catalyst involved in the formation of the thiolane ring.

Table 3: Typical Mössbauer Parameters for Relevant Iron and Tin Species in Catalysis.
Mössbauer NucleusSpecies TypeTypical Isomer Shift (δ) (mm/s)Typical Quadrupole Splitting (ΔEQ) (mm/s)Information Provided
⁵⁷FeHigh-spin Fe(II)~0.6 to 1.3~1.5 to 3.5Commonly found in iron catalysts for C-H activation. researchgate.net
⁵⁷FeHigh-spin Fe(III)~0.2 to 0.6Variable, often < 1.0Indicates an oxidized state of an iron catalyst.
¹¹⁹SnSn(II)> 2.1VariableCharacteristic of tin(II) species, often acting as Lewis acids. researchgate.net
¹¹⁹SnSn(IV)< 2.1VariableIndicates an oxidized tin center or a precursor to a Sn(II) catalyst. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It allows for the optimization of molecular geometries to find the most stable arrangement of atoms and the calculation of various thermochemical parameters. For a molecule like 2-Cyclopentylthiolane-2-carbaldehyde, DFT calculations would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately. This would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. Furthermore, thermochemical data such as the enthalpy of formation, entropy, and Gibbs free energy could be determined. However, specific DFT studies on this compound are not present in the surveyed literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure at a higher computational cost. These high-level calculations are valuable for obtaining precise electronic energies, electron affinities, ionization potentials, and dipole moments. Such detailed electronic structure information is currently unavailable for this compound.

Molecular Mechanics and Molecular Dynamics Simulations

These methods are used to study the motion and interaction of atoms in a system over time.

Due to the flexibility of the cyclopentyl and thiolane rings, as well as the rotatable bond connecting them to the carbaldehyde group, this compound can exist in multiple conformations. A conformational search using molecular mechanics force fields (e.g., MMFF, AMBER) would be the first step to identify the various low-energy structures. Subsequent quantum mechanical calculations would then refine the geometries and relative energies of these conformers to generate a detailed energetic landscape. This landscape is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. At present, no such conformational analysis for this compound has been published.

The structure and properties of this compound are influenced by a variety of non-covalent interactions. Intramolecularly, steric hindrance and weak hydrogen bonds can affect the preferred conformation. Intermolecularly, dipole-dipole interactions and van der Waals forces would govern its behavior in condensed phases. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze these interactions in detail. Molecular dynamics simulations could further elucidate how these interactions influence the bulk properties of the substance. This area of research remains unexplored for this specific compound.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for studying the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the transition states that connect reactants to products. For this compound, this could involve studying its oxidation, reduction, or participation in nucleophilic addition reactions. Characterizing the geometry and energy of the transition states would provide critical insights into the reaction kinetics and selectivity. Currently, there are no published studies on the reaction pathways involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Due to a lack of specific published computational studies on this compound, this section will outline the established theoretical methodologies used for predicting NMR chemical shifts and vibrational frequencies for similar organic molecules.

Theoretical NMR Chemical Shift Prediction:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation and confirmation. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT). The process typically involves:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is usually achieved using a reliable DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated at a higher level of theory.

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample.

For this compound, one would expect to calculate the ¹H and ¹³C chemical shifts for each unique atom in the structure. The predicted values would then be compared to experimental data if available, to confirm the molecular structure.

Hypothetical Predicted NMR Chemical Shifts for this compound

This table is a hypothetical representation of what a computational output might look like. Actual values would require a dedicated computational study.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5190 - 200
Cyclopentyl CH (adjacent to thiolane)2.5 - 3.550 - 60
Thiolane CH₂ (adjacent to S)2.8 - 3.235 - 45
Thiolane CH₂ (beta to S)1.9 - 2.325 - 35
Cyclopentyl CH₂1.5 - 2.025 - 35

Theoretical Vibrational Frequency Prediction:

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. DFT calculations are widely used for this purpose. The process involves:

Frequency Calculation: Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Scaling Factors: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the cyclopentyl and thiolane rings, and C-S stretches.

Hypothetical Predicted Vibrational Frequencies for this compound

This table is a hypothetical representation of what a computational output might look like. Actual values would require a dedicated computational study.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde)~1720 - 1740
C-H Stretch (Aldehyde)~2720, ~2820
C-H Stretch (Aliphatic)~2850 - 3000
C-S Stretch~600 - 700

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to understand how structural modifications of this molecule might influence its potential biological activities.

A QSAR study on a series of thiolane derivatives would involve:

Data Set Collection: A set of thiolane analogs with measured biological activity (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP.

Topological properties: Connectivity indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR model could be used to predict its activity based on the established relationship for similar compounds and to guide the design of new derivatives with potentially enhanced activity. For instance, a model might suggest that increasing the hydrophobicity of the cyclopentyl group or modifying the electronic properties of the aldehyde could lead to improved biological response.

Hypothetical QSAR Descriptor Data for Thiolane Derivatives

This table is a hypothetical representation of data that would be used in a QSAR study.

CompoundBiological Activity (IC₅₀, µM)LogPMolecular WeightDipole Moment (Debye)
Derivative 10.52.1184.32.5
Derivative 21.21.8170.22.9
This compound PredictedCalculated172.29Calculated
Derivative 33.51.5156.23.1

Stereochemistry and Conformational Analysis of 2 Cyclopentylthiolane 2 Carbaldehyde

Identification of Chiral Centers and Elements of Chirality

Chirality is a fundamental property of a molecule that is not superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a tetrahedral carbon atom bonded to four different substituents.

In the structure of 2-Cyclopentylthiolane-2-carbaldehyde, the carbon atom at the C2 position of the thiolane ring is a chiral center. This carbon is bonded to four distinct groups:

The sulfur atom within the thiolane ring.

The C3 methylene (B1212753) group of the thiolane ring.

A cyclopentyl group.

A carbaldehyde group (-CHO).

Since all four of these substituents are different, the C2 carbon is stereogenic, rendering the entire molecule chiral. The presence of this single chiral center means the molecule can exist as a pair of non-superimposable mirror images.

Diastereomeric and Enantiomeric Relationships and Their Implications

Molecules with a single chiral center, such as this compound, exist as a pair of enantiomers. These stereoisomers are mirror images of each other and are designated by the (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties, including melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in two key areas:

Optical Activity: Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. One enantiomer will be dextrorotatory (+), while its mirror image will be levorotatory (-).

Interaction with Chiral Environments: Enantiomers can interact differently with other chiral molecules, such as enzymes, receptors, or chiral catalysts. This differential interaction is the basis for the varying biological activities often observed between the enantiomers of a pharmaceutical compound.

Diastereomers are stereoisomers that are not mirror images of each other. This condition arises when a molecule has two or more chiral centers. As this compound possesses only one chiral center, it does not have diastereomers. However, if either the thiolane or cyclopentyl ring were to be further substituted, creating additional stereocenters, a series of diastereomeric relationships would become possible.

Conformational Preferences and Dynamics of the Thiolane Ring System

The thiolane ring, also known as tetrahydrothiophene (B86538), is a five-membered saturated sulfur heterocycle. wikipedia.orgresearchgate.netnih.gov Like other five-membered rings, a planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of adjacent C-H bonds. dalalinstitute.comlibretexts.org To alleviate this strain, the ring adopts non-planar, puckered conformations. nih.gov

The two primary puckered conformations for five-membered rings are the "envelope" (possessing Cₛ symmetry) and the "twist" or "half-chair" (possessing C₂ symmetry). libretexts.orgnih.gov These conformers are in a state of rapid dynamic equilibrium, interconverting through a low-energy process known as pseudorotation.

Analysis of Puckering Modes and Ring Inversion Barriers

The puckering of the thiolane ring can be described by two main conformational forms:

Envelope Conformation: In this form, four of the ring atoms are coplanar, while the fifth atom (either a carbon or the sulfur) is puckered out of this plane, resembling a sealed envelope with its flap up.

Twist Conformation (Half-Chair): This conformation has C₂ symmetry, with two adjacent atoms displaced in opposite directions from the plane formed by the other three atoms.

For the parent thiolane ring, these conformations are very close in energy, and the barrier to interconversion (pseudorotation) is extremely low, typically less than 4 kJ/mol. This means that at room temperature, the ring is highly flexible and rapidly samples all possible puckered conformations. Studies on substituted thiolanes, such as 2-methyltetrahydrothiophene, have shown that twist conformers are often the most stable, indicating a preference away from the higher-symmetry envelope form. nih.gov

Influence of Substituents on Ring Conformation

The presence of substituents on the thiolane ring significantly influences the conformational equilibrium. Large substituents will preferentially occupy positions that minimize steric strain. In a puckered five-membered ring, the substituent positions are described as pseudo-axial (pointing roughly perpendicular to the average plane of the ring) and pseudo-equatorial (pointing roughly outwards from the ring).

For this compound, the C2 carbon bears two bulky groups. To minimize steric hindrance, the ring is expected to adopt a conformation where the larger cyclopentyl group occupies a pseudo-equatorial position. This orientation minimizes unfavorable 1,3-diaxial-like interactions with hydrogen atoms on the C4 and C5 positions of the ring. The specific preferred conformation (which twist or envelope form is lowest in energy) will be determined by the complex interplay between the steric demands of both the cyclopentyl and carbaldehyde groups. researchgate.netresearchgate.net

Conformational Analysis of the Cyclopentyl Moiety

The table below summarizes the key conformational features of the cyclopentane (B165970) ring system.

FeatureDescriptionApproximate Energy Value
Primary Conformations Envelope (Cₛ symmetry) and Twist/Half-Chair (C₂ symmetry)The energy difference between these forms is very small.
Planar Transition State A high-energy state with significant torsional strain.~40 kJ/mol higher than puckered forms. libretexts.org
Pseudorotation Barrier The energy required to interconvert between envelope and twist forms.Very low (< 2 kJ/mol), allowing for rapid interconversion.
Total Ring Strain The sum of angle strain and torsional strain relative to an acyclic alkane.~26 kJ/mol (6.2 kcal/mol). libretexts.org

Anomeric and Gauche Effects in Thiolane Derivatives

Stereoelectronic effects, such as anomeric and gauche effects, can play a role in determining the conformational preferences of heterocyclic molecules.

The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a ring to adopt an axial orientation over the sterically less hindered equatorial position. scripps.eduwikipedia.orgyoutube.com This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the substituent's bond to the ring. While the classic anomeric effect involves a C-Y-C-X system (where Y is the ring heteroatom and X is an electronegative atom), its principles can be extended to sulfur-containing heterocycles. wikipedia.orgoup.com In this compound, the system is S-C-CHO. While the carbaldehyde group contains an electronegative oxygen atom, the effect is likely to be weak and secondary to the powerful steric demands of the cyclopentyl group.

The gauche effect is an atypical situation where a gauche conformation (a 60° dihedral angle between two groups) is more stable than the corresponding anti conformation (180°). wikipedia.org This effect is often observed in molecules with electronegative substituents and is also attributed to a stabilizing hyperconjugation interaction. wikipedia.orglibretexts.orgchemeurope.com For the target molecule, gauche interactions could be relevant when considering the rotation around the C2-C(aldehyde) bond. Specific conformations might be stabilized by an interaction between the lone pairs on the sulfur atom and the low-lying π* antibonding orbital of the carbonyl group, or between the C-S bond and the C=O bond. However, without specific experimental or computational data, these effects remain speculative and are likely overshadowed by steric factors.

Experimental and Computational Methods for Conformational Elucidation

The conformational analysis of this compound, a molecule characterized by the fusion of a flexible five-membered thiolane ring and a cyclopentyl substituent at a quaternary carbon, relies on a synergistic application of experimental spectroscopic techniques and computational modeling. These methods are essential for determining the three-dimensional arrangement of the atoms, the puckering of the rings, and the relative orientation of the cyclopentyl and carbaldehyde groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the conformational analysis of molecules in solution. For this compound, various NMR experiments would provide crucial data on the spatial relationships between atoms.

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the methylene protons in both the thiolane and cyclopentyl rings, it is possible to deduce the preferred ring puckering and the orientation of the substituents.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity (typically < 5 Å). This technique is invaluable for establishing the relative stereochemistry and conformational preferences. For instance, NOE correlations between the protons of the cyclopentyl ring and the protons of the thiolane ring would reveal the preferred rotational conformation around the C2-cyclopentyl bond.

Carbon-13 NMR (¹³C NMR): The chemical shifts of the carbon atoms are sensitive to their local electronic and steric environment. Deviations from expected chemical shifts can indicate conformational strain or specific intramolecular interactions, providing further insight into the molecule's three-dimensional structure.

A hypothetical table of selected NMR data that could be obtained for a specific conformer of this compound is presented below.

Parameter Observed Value Interpretation
³J(Hax, Hax)8-13 HzIndicates an anti-periplanar relationship, typical of axial protons in a puckered ring.
³J(Hax, Heq)2-5 HzSuggests a syn-clinal (gauche) relationship between axial and equatorial protons.
³J(Heq, Heq)2-5 HzCorresponds to a syn-clinal relationship between equatorial protons.
NOE CorrelationAldehyde H ↔ Cyclopentyl HProximity suggests a specific rotational orientation of the cyclopentyl group relative to the carbaldehyde.
¹³C Shift (C2)Anomalous ShiftPotential steric hindrance or electronic effects due to the substituents influencing the conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and high-resolution data on the solid-state conformation of a molecule. This technique would precisely determine bond lengths, bond angles, and torsion angles of this compound, offering an unambiguous picture of its structure in the crystalline form. The resulting crystallographic data would serve as a crucial benchmark for validating and refining the results obtained from computational methods.

Hypothetical crystallographic data for this compound might include the following parameters.

Parameter Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
C-S Bond Length1.82 ÅProvides information on the electronic nature of the thioether.
C-C-C Bond Angles104-106°Indicates the degree of puckering in the five-membered rings.
Dihedral AnglesVariableDefines the precise conformation of the thiolane and cyclopentyl rings.

Computational Chemistry

Computational methods are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. These in silico approaches complement experimental data by providing energetic and geometric information for conformations that may be difficult to observe directly.

Molecular Mechanics (MM): This method uses classical force fields to rapidly screen a large number of possible conformations, identifying low-energy structures that are likely to be populated. It is a computationally efficient way to perform an initial conformational search.

Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and are used to optimize the geometries and calculate the relative energies of the conformers identified by molecular mechanics. This allows for a quantitative prediction of the Boltzmann distribution of conformers at a given temperature. Theoretical calculations of NMR chemical shifts and coupling constants can also be performed and compared with experimental data to validate the predicted conformational preferences. nih.gov

A summary of hypothetical computational results for the conformational analysis of this compound is shown in the table below.

Conformer Method Relative Energy (kcal/mol) Key Dihedral Angle (°) Predicted Population (%)
Conformer ADFT (B3LYP/6-31G)0.0017565
Conformer BDFT (B3LYP/6-31G)0.85-6525
Conformer CDFT (B3LYP/6-31G*)1.507010

By integrating the data from these complementary experimental and computational techniques, a comprehensive and reliable model of the stereochemistry and conformational behavior of this compound can be developed.

Applications in Advanced Materials Science and Chemical Technologies

Role as a Synthetic Building Block for Complex Organic Architectures

The inherent reactivity of the aldehyde group and the presence of a sulfur-containing heterocyclic ring make 2-Cyclopentylthiolane-2-carbaldehyde a promising starting material for the construction of more complex organic molecules. The aldehyde functionality can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard reactions. These transformations would allow for the elongation of carbon chains and the introduction of diverse functional groups.

Furthermore, the thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, can be a target for various synthetic modifications. Ring-opening reactions or modifications of the sulfur atom could lead to the formation of linear thioethers or other sulfur-containing moieties, which are prevalent in many biologically active molecules and functional materials. The cyclopentyl group provides a sterically defined, non-polar scaffold that can influence the three-dimensional arrangement of the resulting complex architectures.

The combination of these features in a single molecule offers a platform for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. For instance, it could serve as a key intermediate in the synthesis of sulfur-containing ligands for catalysis or as a monomer for the creation of specialized polymers.

Integration into Polymer Science and Engineering Applications

In the realm of polymer science, this compound could be envisioned as a functional monomer or a modifying agent for existing polymers. The aldehyde group can be a site for polymerization through reactions like condensation polymerization with suitable co-monomers, such as diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively.

The presence of the sulfur atom in the thiolane ring can impart unique properties to the resulting polymers. Sulfur-containing polymers are known for their high refractive indices, excellent thermal stability, and affinity for heavy metal ions. These properties make them attractive for applications in optical materials, specialty plastics, and environmental remediation.

Moreover, the cyclopentyl group can enhance the polymer's thermal properties and influence its solubility and processability. The incorporation of this aliphatic ring could lead to polymers with tailored glass transition temperatures and mechanical properties.

Table 1: Potential Polymerization Pathways for this compound

Polymerization TypeCo-monomerResulting Polymer TypePotential Properties
CondensationDiaminesPolyimineThermal stability, chelating properties
CondensationDiolsPolyacetalBiodegradability, tunable mechanical properties
Addition (after modification)Vinyl monomersPolyvinyl ether/thioetherHigh refractive index, optical clarity

Contributions to the Development of Novel Catalytic Systems

The molecular structure of this compound suggests its potential as a precursor for the synthesis of ligands for both homogeneous and heterogeneous catalysis.

Design and Synthesis of Ligands for Homogeneous Catalysis

The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, or phosphines, which are common coordinating groups in catalyst ligands. For example, reductive amination of the aldehyde could introduce a nitrogen donor atom, while reaction with a phosphine-containing Grignard reagent could install a phosphorus donor.

The sulfur atom of the thiolane ring can also act as a soft donor atom, making it suitable for coordination to late transition metals. The combination of the sulfur atom with another engineered donor group could lead to the formation of bidentate or multidentate ligands. The stereochemistry of the cyclopentyl group and the thiolane ring could be exploited to create chiral ligands for asymmetric catalysis, a critical area in modern synthetic chemistry.

Precursor for Heterogeneous Catalyst Materials

For heterogeneous catalysis, this compound could be used to functionalize solid supports like silica, alumina, or polymers. The aldehyde group can be used to covalently attach the molecule to the surface of these materials through the formation of imine or acetal (B89532) linkages.

Once immobilized, the sulfur-containing moiety could serve as an active site or as a precursor to an active site. For instance, the sulfur atom could be used to anchor metal nanoparticles, creating a supported metal catalyst with potentially enhanced activity and selectivity due to the local chemical environment provided by the organic fragment. The porous nature of the support would allow for easy separation and recycling of the catalyst, a key advantage of heterogeneous systems.

Potential in Functional Materials Design, Beyond Biological Contexts

Beyond the applications in catalysis and polymers, the unique combination of functional groups in this compound opens up possibilities in the design of other functional materials. The sulfur atom, known for its ability to interact with metal surfaces, could make this molecule or its derivatives useful as corrosion inhibitors or as components in self-assembled monolayers on gold or other noble metal surfaces.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for 2-Cyclopentylthiolane-2-carbaldehyde

The chemical industry's increasing focus on sustainability is driving a paradigm shift in the synthesis of heterocyclic compounds. mdpi.combenthamscience.com For this compound, future research will concentrate on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netflinders.edu.au

Key areas of innovation include:

Use of Green Solvents: Moving away from conventional volatile organic compounds (VOCs), research is exploring benign alternatives like water, ionic liquids, and deep eutectic solvents for the synthesis of sulfur heterocycles. mdpi.combohrium.com Water, in particular, offers significant advantages due to its non-toxic and non-flammable nature. mdpi.com

Elemental Sulfur as a Reagent: The use of elemental sulfur is gaining traction as a low-cost, abundant, and less hazardous sulfur source compared to traditional sulfurating agents like thiols or thiourea. thieme-connect.com Direct C-H sulfuration strategies using elemental sulfur could provide atom-economical pathways to thiolane rings. thieme-connect.com

Catalytic Innovations: The development of novel catalysts, including transition metal complexes and organocatalysts, is crucial for improving reaction efficiency and selectivity under milder conditions. benthamscience.comnumberanalytics.com Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, aligning with green chemistry principles. benthamscience.com

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. nih.govflinders.edu.au Translating the synthesis of this compound to a flow process could significantly reduce reaction times and facilitate in-line purification. nih.govflinders.edu.au

Sustainable ApproachPotential Advantage for SynthesisKey Research Focus
Biocatalysis / Enzymatic ReactionsHigh selectivity, mild reaction conditions, reduced byproducts. benthamscience.comIdentifying or engineering enzymes for C-S bond formation.
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times, potential for solvent-free conditions. mdpi.combenthamscience.comOptimizing microwave parameters for cyclization reactions.
Ionic Liquids (ILs)Can act as both solvent and catalyst; recyclable; tunable properties. mdpi.comDesigning ILs that enhance solubility and promote the desired reaction pathway.
Continuous Flow SynthesisEnhanced safety, precise control, easy scale-up, potential for automation. nih.govDeveloping robust flow reactor setups and integrating in-line analysis. flinders.edu.au

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of aldehydes and thiolanes is known, the unique juxtaposition of these functional groups in this compound offers opportunities for discovering novel chemical transformations. Future research will likely focus on leveraging the interplay between the sulfur-containing ring and the reactive aldehyde group.

Emerging areas of exploration include:

Novel Cycloaddition Reactions: The aldehyde or derivatives thereof could participate in unconventional cycloaddition reactions to construct more complex, polycyclic heterocyclic systems, which are valuable scaffolds in medicinal chemistry. nih.govrsc.org

C-H Bond Functionalization: Direct functionalization of the C-H bonds within the thiolane or cyclopentyl rings represents a highly atom-economical strategy to create diverse analogues without the need for pre-functionalized substrates. acs.org

Thioaldehyde Intermediates: The compound could serve as a precursor to highly reactive thioaldehyde intermediates, which are known for their exceptional reactivity in Diels-Alder reactions, enabling the synthesis of novel thiopyrans. d-nb.info

Ring-Enlargement Reactions: Investigating ring expansion reactions could provide pathways to medium-sized sulfur-containing heterocycles, which are often challenging to synthesize via traditional methods. nih.gov

Advancements in High-Throughput Screening and Automated Synthesis Techniques

To accelerate the discovery of new derivatives and applications, high-throughput and automated techniques are becoming indispensable. nih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds derived from the this compound core structure.

Future advancements will likely involve:

Robotic Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention, allowing for the creation of extensive compound libraries. nih.govyoutube.com These platforms can handle reaction setup, purification, and analysis, significantly increasing research productivity. nih.gov

Flow Chemistry for Library Generation: Automated continuous-flow systems are particularly well-suited for generating libraries of analogues by systematically varying reagents and reaction conditions. nih.govresearchgate.net

Miniaturization and Parallel Synthesis: Performing reactions in microplates or microfluidic devices allows for a massive number of experiments to be conducted in parallel, using minimal amounts of reagents and generating less waste.

TechnologyApplication in Chemical DiscoveryAnticipated Impact
Automated Flow ReactorsRapid optimization of reaction conditions (temperature, pressure, concentration). drugtargetreview.comFaster development of efficient synthetic routes.
Liquid Handling RoboticsPrecise dispensing of reagents for parallel synthesis in microplates.High-throughput generation of compound libraries for screening.
Solid-Phase SynthesisSimplifies purification by immobilizing the substrate on a resin. nih.govStreamlined synthesis of peptide and small molecule derivatives.
Integrated Analytical SystemsAutomated analysis of reaction outcomes using techniques like LC-MS and NMR. nih.govReal-time data acquisition for rapid decision-making.

Integration of Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling predictive modeling and data-driven discovery. youtube.com For this compound, these computational tools can guide synthetic efforts and predict the properties of novel derivatives.

Key applications include:

Retrosynthesis Prediction: AI models can propose novel and efficient synthetic routes to the target molecule and its analogues, potentially uncovering pathways that a human chemist might overlook. chemrxiv.org

Reaction Optimization: ML algorithms can analyze experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize reaction yield and selectivity, reducing the number of experiments required. youtube.commdpi.com

Property Prediction: AI can be trained to predict the physicochemical, biological, and material properties of virtual compounds based on their molecular structure. This allows for the in silico screening of large virtual libraries of derivatives to identify promising candidates for synthesis and testing. nih.govnih.gov

Mechanism Interrogation: By analyzing reaction data and computational results, ML can help elucidate complex reaction mechanisms, providing deeper insights into chemical reactivity. youtube.comacs.org

Development of Novel Analytical Tools for In-Situ Reaction Monitoring

A detailed understanding of reaction kinetics, intermediates, and mechanisms is crucial for process optimization and control. Process Analytical Technology (PAT) utilizes in-situ analytical tools to monitor chemical reactions in real-time without the need for sampling. numberanalytics.commt.com

Future research will focus on applying and refining these techniques for reactions involving this compound:

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with immersion probes to track the concentration of reactants, products, and transient intermediates directly in the reaction vessel. mt.comamericanpharmaceuticalreview.comwiley.com This provides invaluable kinetic data and allows for the immediate detection of reaction deviations. spectroscopyonline.com

Real-Time Chromatographic Analysis: Interfacing flow reactors with online High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for the continuous analysis of the reaction mixture, providing detailed information on product distribution and impurity formation. americanpharmaceuticalreview.com

Chemometrics: Advanced statistical methods are used to deconvolve complex spectroscopic data, enabling the quantitative analysis of multiple components simultaneously and improving the accuracy of real-time monitoring. wiley.com

Analytical TechniqueInformation GainedApplication Benefit
In-situ FTIR/Raman SpectroscopyReal-time concentration profiles of key functional groups, reaction kinetics. mt.comamericanpharmaceuticalreview.comPrecise determination of reaction endpoints, detection of intermediates.
In-situ NMR SpectroscopyDetailed structural information, identification of unknown species. wiley.comElucidation of reaction mechanisms and pathways.
Online HPLC/GCSeparation and quantification of all components, impurity profiling. numberanalytics.comEnsuring product quality and process robustness.
FluorimetryHighly sensitive detection of fluorescent species or products. wiley.comMonitoring trace-level components or specific binding events.

Q & A

Basic: What are the established synthetic routes for 2-cyclopentylthiolane-2-carbaldehyde, and what analytical techniques validate its purity?

Methodological Answer:
Synthesis typically involves cyclopentylation of thiolane precursors followed by oxidation to the aldehyde. For example:

  • Step 1: Cyclopentyl Grignard reagent addition to thiolane derivatives.
  • Step 2: Oxidation of the intermediate alcohol using mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation.
  • Validation: Confirm structure via ¹H/¹³C NMR (e.g., aldehyde proton at ~9-10 ppm, cyclopentyl multiplet signals) and FT-IR (C=O stretch ~1700 cm⁻¹). Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to mitigate inhalation risks (aldehydes are often volatile and irritants).
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2-8°C to prevent degradation. Refer to safety data sheets for spill management (e.g., neutralization with sodium bisulfite) .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DOE): Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example:
    • Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for cyclopentylation efficiency.
    • Catalyst Optimization: Compare Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) for regioselectivity.
  • Kinetic Monitoring: Use in situ FT-IR or HPLC to track intermediate formation and adjust conditions in real time .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to clarify ambiguous coupling patterns.
  • Computational Validation: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Variable Temperature NMR: Probe dynamic effects (e.g., ring puckering in thiolane) causing signal broadening .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Molecular Orbital Analysis: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites.
  • Transition State Modeling: Apply QM/MM methods to simulate reaction pathways (e.g., aldol condensation).
  • Solvent Effects: Incorporate COSMO-RS solvation models to assess solvent polarity on reaction kinetics .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Tests: Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.
  • Analytical Endpoints: Monitor aldehyde degradation via HPLC-DAD (loss of UV absorbance at λ ~280 nm) and GC-MS for volatile byproducts.
  • Kinetic Modeling: Fit data to Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .

Advanced: What strategies identify novel applications (e.g., asymmetric catalysis or bioactive derivatives)?

Methodological Answer:

  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., varying cyclopentyl substituents) and screen for biological activity (e.g., enzyme inhibition assays).
  • Ligand Design: Coordinate the aldehyde with transition metals (e.g., Pd, Ru) to test catalytic efficiency in cross-coupling reactions.
  • Crystallography: Solve X-ray structures of derivatives to correlate conformation with function .

Advanced: How to address reproducibility challenges in multi-step syntheses?

Methodological Answer:

  • Critical Parameter Identification: Use failure mode and effects analysis (FMEA) to rank factors (e.g., moisture sensitivity, catalyst purity) impacting yield.
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
  • Collaborative Validation: Share protocols with independent labs to verify robustness, documenting deviations in supplementary materials .

Notes on Evidence Utilization:

  • Safety protocols derive from standardized SDS templates .
  • Synthetic and computational methodologies align with PubChem’s data frameworks .
  • Advanced experimental design reflects IB guidelines for critical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.